Lipophilicity Differentiation: XLogP3 Increase of 0.8 log Units versus the Simplest Boc-Azetidine Analog
The target compound tert-butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate exhibits a computed XLogP3 of 1.1, compared with 0.3 for the direct analog tert-butyl azetidin-3-ylcarbamate (CAS 91188-13-5), which lacks the gem-dimethyl-quaternary carbon motif [1][2]. This 0.8 log unit difference corresponds to an approximately 6.3-fold increase in the n-octanol/water partition coefficient (ΔlogP = 0.8 → P_ratio = 10^0.8 ≈ 6.3), indicating significantly enhanced lipophilicity that can improve passive membrane permeability and central nervous system penetration, consistent with the favourable logP range (1–3) for CNS drug candidates [4]. The methylene-spacer analog tert-butyl (azetidin-3-ylmethyl)carbamate (CAS 91188-15-7) has an intermediate XLogP3 of 0.5, confirming that the quaternary carbon substitution, not merely increased carbon count, drives the lipophilicity gain [3]. The topological polar surface area remains constant at 50.4 Ų across all three analogs, confirming that the lipophilicity modulation occurs without altering hydrogen-bonding capacity [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | tert-Butyl azetidin-3-ylcarbamate (91188-13-5): XLogP3 = 0.3; tert-Butyl (azetidin-3-ylmethyl)carbamate (91188-15-7): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. 91188-13-5 (≈6.3-fold higher partition coefficient); ΔXLogP3 = +0.6 vs. 91188-15-7 (≈4.0-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem 2024.11.20 release; all values derived from consistent computational methodology [1][2][3] |
Why This Matters
Higher lipophilicity expands the design space for medicinal chemists targeting intracellular or CNS-penetrant compounds, and switching to a less lipophilic analog would predictably reduce membrane flux without compensatory hydrogen-bonding changes.
- [1] PubChem Compound Summary for CID 91933776, tert-Butyl n-[2-(azetidin-3-yl)propan-2-yl]carbamate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91933776 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary for CID 1519405, tert-Butyl azetidin-3-ylcarbamate (CAS 91188-13-5). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1519405 (accessed 2026-05-07). View Source
- [3] PubChem Compound Summary for CID 15346872, tert-butyl N-(azetidin-3-ylmethyl)carbamate (CAS 91188-15-7). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/15346872 (accessed 2026-05-07). View Source
- [4] Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. J. Med. Chem. 2018, 61 (6), 2166–2210. DOI: 10.1021/acs.jmedchem.7b00315. View Source
